N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, thiophene, pyrazole, triazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the benzamide moiety. Key reagents include various chlorinating agents, sulfur sources, and coupling catalysts. Reaction conditions often involve temperatures ranging from 0°C to 150°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Various substitution reactions can be performed on the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions can vary widely but often involve temperatures between -20°C and 100°C and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is unique due to its combination of multiple functional groups and heterocyclic structures, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C34H32N6O5S2 |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H32N6O5S2/c1-43-27-15-8-7-14-25(27)39-30(20-35-33(42)22-11-5-4-6-12-22)36-37-34(39)47-21-31(41)40-26(19-24(38-40)29-17-10-18-46-29)23-13-9-16-28(44-2)32(23)45-3/h4-18,26H,19-21H2,1-3H3,(H,35,42) |
InChI Key |
SDRPBCINTZMZEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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